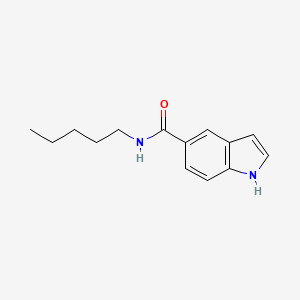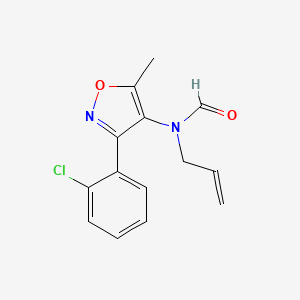
N-allyl-N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide: is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a reaction using a chlorophenylboronic acid and a suitable halogenated isoxazole derivative.
Allylation: The allyl group can be introduced through an reaction using allyl bromide and a suitable base.
Formylation: The formamide group can be introduced via a reaction using formic acid or a formylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the formamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, N-allyl-N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other products that benefit from its unique chemical properties.
作用機序
The mechanism of action of N-allyl-N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
N-allyl-N-(2-chlorophenyl)thiourea: This compound shares the allyl and chlorophenyl groups but has a thiourea moiety instead of the isoxazole ring.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine ring and exhibit diverse biological activities similar to isoxazole derivatives.
Uniqueness
N-allyl-N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide is unique due to its combination of an isoxazole ring, chlorophenyl group, and formamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
分子式 |
C14H13ClN2O2 |
|---|---|
分子量 |
276.72 g/mol |
IUPAC名 |
N-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-N-prop-2-enylformamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-3-8-17(9-18)14-10(2)19-16-13(14)11-6-4-5-7-12(11)15/h3-7,9H,1,8H2,2H3 |
InChIキー |
HVKHEYWDUPVPAO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)N(CC=C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Benzyloxycarbonyl-2-nitromethyloxy-2,8-diazaspiro[4,5]decane-1,3-dione](/img/structure/B14910444.png)

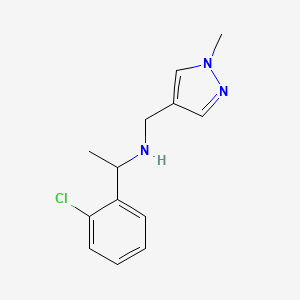
![4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid](/img/structure/B14910463.png)
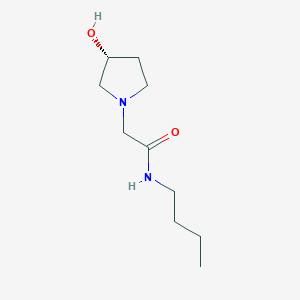
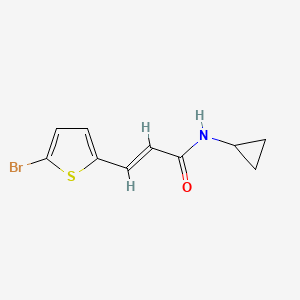
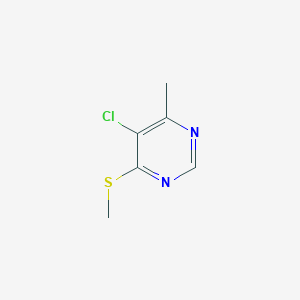
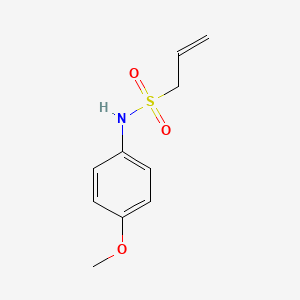


![5H-pyrrolo[3,2-d]pyrimidin-7-amine](/img/structure/B14910491.png)


